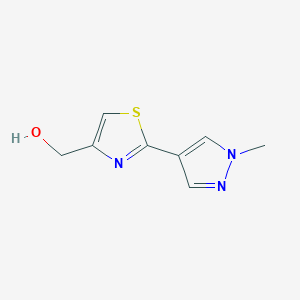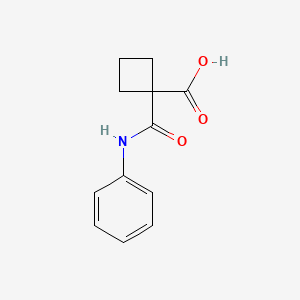
(4-(Trifluoromethylthio)phenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(trifluoromethylthio)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound features a trifluoromethylthio group attached to a phenyl ring, which is bonded to a magnesium bromide moiety. The solvent, THF, is commonly used to stabilize Grignard reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(trifluoromethylthio)phenyl)magnesium bromide typically involves the reaction of 4-(trifluoromethylthio)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes iodine is used to activate the magnesium.
Industrial Production Methods
Industrial production of Grignard reagents like this compound follows similar principles but on a larger scale. The process involves:
Large reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the reaction proceeds efficiently.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
(4-(trifluoromethylthio)phenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Substituted Aromatics: From halide substitution reactions.
Coupled Products: From cross-coupling reactions with other organometallic compounds.
Scientific Research Applications
(4-(trifluoromethylthio)phenyl)magnesium bromide is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis to form complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: For the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: In the production of agrochemicals and materials science for creating specialized polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(trifluoromethylthio)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The trifluoromethylthio group can influence the reactivity and selectivity of the Grignard reagent, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- (4-(trifluoromethyl)phenyl)magnesium bromide
- (4-(trifluoromethoxy)phenyl)magnesium bromide
- (4-chlorophenyl)magnesium bromide
Uniqueness
(4-(trifluoromethylthio)phenyl)magnesium bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
magnesium;trifluoromethylsulfanylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3S.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZZHZHVQAYHCN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)SC(F)(F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3MgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)

![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)




![3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid](/img/structure/B14901368.png)

